N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide

Description

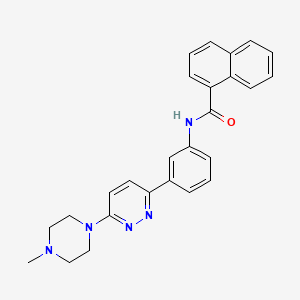

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-methylpiperazine group at position 5. The pyridazine ring is further linked to a phenyl group at position 3, which is conjugated to a 1-naphthamide moiety.

Properties

IUPAC Name |

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O/c1-30-14-16-31(17-15-30)25-13-12-24(28-29-25)20-8-4-9-21(18-20)27-26(32)23-11-5-7-19-6-2-3-10-22(19)23/h2-13,18H,14-17H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDLARFNLRVKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinylphenyl intermediate, which is then coupled with the naphthamide moiety. The key steps include:

Formation of the pyridazinylphenyl intermediate: This involves the reaction of 4-methylpiperazine with a pyridazine derivative under controlled conditions.

Coupling reaction: The pyridazinylphenyl intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a naphthamide core linked to a pyridazinylphenyl group, which is further substituted with a 4-methylpiperazinyl moiety. The intricate structure allows for interactions with various biological targets. The synthesis typically involves multi-step organic reactions:

- Formation of Pyridazinylphenyl Intermediate : This step involves the reaction of 4-methylpiperazine with a pyridazine derivative.

- Coupling Reaction : The pyridazinylphenyl intermediate is then coupled with 1-naphthoyl chloride in the presence of a base like triethylamine to yield the final product.

Medicinal Chemistry

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide has been studied for its potential as an anti-tubercular agent. Its mechanism of action may involve inhibiting enzymes critical for bacterial cell wall synthesis, making it effective against Mycobacterium tuberculosis .

Pharmacology

The compound's interactions with various biological targets make it a candidate for drug development. Studies have indicated that it may exhibit activity against multiple cancer cell lines, suggesting potential applications in oncology .

Biochemistry

Research has explored its role in enzyme inhibition and receptor binding studies. For instance, it may inhibit certain kinases involved in cancer progression, which can lead to further therapeutic developments .

Industrial Chemistry

The unique structure of this compound allows it to be utilized in the synthesis of other complex organic molecules, making it valuable in industrial applications .

Data Tables and Case Studies

Case Studies

Case Study 1: Anti-Tubercular Activity

In a study assessing the anti-tubercular properties of this compound, researchers found that the compound exhibited significant inhibitory effects on Mycobacterium tuberculosis, highlighting its potential as a new therapeutic agent against tuberculosis .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated substantial cell death in treated cultures compared to controls, suggesting that this compound could be developed into an anticancer drug .

Mechanism of Action

The mechanism of action of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it effective against Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural analogs and their documented properties, emphasizing substituent effects and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences: The target compound features a pyridazine core, while Compound 20b () employs a pyrimido[4,5-d][1,3]oxazin scaffold.

Substituent Effects :

- Both compounds incorporate a 4-methylpiperazine group, a common motif for enhancing solubility and modulating kinase selectivity. However, Compound 20b positions this group on a methoxy-substituted phenyl ring, which may influence binding orientation in hydrophobic kinase pockets.

- The naphthamide group in the target compound could enhance π-π stacking interactions compared to the acrylamide in Compound 20b, which is designed for covalent binding via Michael addition.

Functional Implications: The absence of an acrylamide moiety in the target compound suggests it may act as a non-covalent inhibitor, contrasting with the covalent mechanism proposed for Compound 20b. This distinction impacts both potency and off-target risks.

Analytical Data :

- Compound 20b demonstrates high HPLC purity (95.77%, ), indicative of robust synthetic protocols. Similar data for the target compound are unavailable, limiting direct comparisons of synthetic feasibility.

Biological Activity

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure

- Molecular Formula : C22H24N4O

- Molecular Weight : 364.46 g/mol

- CAS Number : Not specified in the sources available.

The compound features a naphthamide core with a pyridazine ring substituted by a 4-methylpiperazine moiety, which contributes to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Not specified |

| LogP (Octanol/Water) | Not specified |

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. The presence of the piperazine group is known to enhance binding affinity to certain targets, potentially modulating neurotransmitter systems and tumor growth pathways.

Anticancer Activity

Research has indicated that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, derivatives containing pyridazine and piperazine have shown promise as RET kinase inhibitors, which are crucial in various cancers. In vitro studies suggest that such compounds can inhibit cell proliferation by targeting specific molecular pathways associated with tumor growth .

Neuropharmacological Effects

The piperazine moiety is also associated with neuropharmacological activity, particularly in modulating serotonin and dopamine receptors. This suggests potential applications in treating disorders such as depression or anxiety. The compound's ability to cross the blood-brain barrier may enhance its efficacy in central nervous system disorders .

In Vitro Studies

- Cell Proliferation Assays : In studies assessing cell viability, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

- Kinase Inhibition : Similar compounds have been shown to inhibit RET kinase activity effectively, leading to reduced phosphorylation of downstream targets involved in cell survival and proliferation .

In Vivo Studies

Research involving animal models has demonstrated that derivatives of this compound can significantly reduce tumor growth when administered at therapeutic doses. For example, a related compound was shown to inhibit tumor growth in xenograft models at doses as low as 20 mg/kg .

Table of Biological Activities

Q & A

Q. What synthetic routes and reaction conditions are optimal for synthesizing N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a pyridazine core to a 4-methylpiperazine group, followed by introduction of the phenyl-naphthamide moiety. Key steps include:

- Suzuki-Miyaura cross-coupling for pyridazine functionalization (e.g., attaching aryl groups).

- Amide bond formation via activated esters (e.g., HATU/DIPEA) to link the naphthamide group .

Reaction conditions must control temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). Purity is optimized via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for confirming structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., pyridazine C-H signals at δ 8.5–9.0 ppm; naphthamide aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .

- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration and packing interactions. SHELX software refines crystallographic data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Variation of Substituents : Systematically modify the pyridazine (e.g., replace 4-methylpiperazine with morpholine), naphthamide (e.g., fluorination), or phenyl linker (e.g., chloro/methoxy groups).

- Biological Assays : Test derivatives against target enzymes (e.g., kinases via ATPase assays) or cellular models (e.g., IC₅₀ in cancer cell lines). Compare potency and selectivity .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide rational modifications .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinyl-naphthamide analogs?

- Methodological Answer :

- Orthogonal Assays : Validate hits using independent methods (e.g., SPR for binding affinity vs. cellular proliferation assays).

- Standardized Protocols : Control variables like cell passage number, serum concentration, and compound solubility (e.g., DMSO tolerance <0.1%) .

- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or assay-specific biases .

Q. How can computational modeling predict off-target interactions or metabolic stability?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with kinase hinge regions) using MOE or Phase .

- ADME Prediction : Tools like SwissADME estimate logP, CYP450 metabolism, and blood-brain barrier penetration. Adjust lipophilicity via substituent polarity .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns MD runs in GROMACS) to assess target engagement durability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.